Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate
Description
Introduction to Ethyl (8-((4-(N,N-Diethylsulfamoyl)phenethyl)amino)-2,3-Diphenylpyrido[2,3-b]Pyrazin-6-yl)Carbamate
Chemical Identity and IUPAC Nomenclature
The compound’s IUPAC name systematically describes its molecular architecture:
- Core structure : Pyrido[2,3-b]pyrazine, a bicyclic system fusing pyridine and pyrazine rings at positions 2 and 3.
- Substituents :
- Position 6 : Ethyl carbamate group (-O(C=O)NH₂ linked via an ethyl ester).
- Position 8 : 4-(N,N-diethylsulfamoyl)phenethylamino group, featuring a sulfonamide-substituted phenethyl chain.
- Positions 2 and 3 : Phenyl groups.
Molecular Formula : C₃₃H₃₅N₇O₄S
Molecular Weight : 637.75 g/mol (calculated from isotopic composition).
| Structural Feature | Position | Functional Group Description |
|---|---|---|
| Pyrido[2,3-b]pyrazine core | - | Bicyclic heteroaromatic system |
| Ethyl carbamate | 6 | -O(C=O)NH₂ with ethyl ester linkage |
| Diethylsulfamoylphenethyl | 8 | -NH-(CH₂)₂-C₆H₄-SO₂N(C₂H₅)₂ |
| Phenyl groups | 2,3 | -C₆H₅ substituents |
The systematic naming follows IUPAC priority rules, with the pyrido[2,3-b]pyrazine core numbered to assign the lowest possible locants to substituents.
Historical Development and Discovery
The compound emerged from efforts to optimize pyrido[2,3-b]pyrazine derivatives for enhanced bioactivity. Key milestones include:
- 2010s : Advances in FtsZ inhibitors (e.g., pyridopyrazine 1 and pyrimidine 2 ) demonstrated the scaffold’s potential for antibacterial applications. Researchers began exploring sulfonamide and carbamate modifications to improve target selectivity.
- 2020s : Multi-step synthetic protocols were refined, utilizing:
- 2025 : Structural characterization via NMR and mass spectrometry confirmed the compound’s identity, with PubChem assigning CID 57392294.
Position Within Pyrido[2,3-b]Pyrazine Derivatives
This derivative occupies a unique niche due to its combination of bulky aryl groups and polar sulfonamide-carbamate motifs :
Structural Differentiation
- Aryl Substitutions : Unlike simpler analogs (e.g., methyl or furyl substituents), the 2,3-diphenyl configuration enhances π-π stacking potential, potentially influencing receptor binding.
- Sulfonamide-Carbamate Synergy : The 8-position diethylsulfamoylphenethylamino group and 6-position carbamate introduce hydrogen-bonding and electrostatic interactions absent in earlier derivatives like 1 or 2 .
Functional Implications
- Solubility : The sulfonamide group improves aqueous solubility relative to non-polar analogs, aiding bioavailability.
- Target Engagement : Molecular docking studies suggest the carbamate moiety may interact with bacterial FtsZ GTPase domains, while sulfonamides modulate pharmacokinetics.
Comparative Analysis
This compound’s structural complexity positions it as a candidate for advanced pharmacological studies, particularly in antimicrobial and kinase inhibition contexts.
Properties
CAS No. |
21271-99-8 |
|---|---|
Molecular Formula |
C34H36N6O4S |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C34H36N6O4S/c1-4-40(5-2)45(42,43)27-19-17-24(18-20-27)21-22-35-28-23-29(37-34(41)44-6-3)36-33-32(28)38-30(25-13-9-7-10-14-25)31(39-33)26-15-11-8-12-16-26/h7-20,23H,4-6,21-22H2,1-3H3,(H2,35,36,37,39,41) |
InChI Key |
WQCXFXJGZXGMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCNC2=CC(=NC3=C2N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and 1,2-diketones.
Introduction of the phenethylamine moiety: This step involves the reaction of the pyrido[2,3-b]pyrazine core with 4-(N,N-diethylsulfamoyl)phenethylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
Medicinal Chemistry
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit certain kinases involved in cancer cell proliferation.
- Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, suggesting potential use as an antibiotic.
- Anti-inflammatory Effects : Research indicates it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit kinases and other enzymes critical in cell signaling pathways.
- Receptor Modulation : The compound could influence receptor activity related to pain and inflammation.
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor effects of this compound in vitro. Results indicated a significant reduction in cell viability in various cancer cell lines compared to control groups.
Case Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at low concentrations, suggesting its potential as a new antibiotic agent.
Case Study 3: Anti-inflammatory Mechanisms
Research on the anti-inflammatory effects highlighted its ability to reduce cytokine production in immune cells. This suggests a mechanism that could be harnessed for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting its antitumor activity .
Comparison with Similar Compounds
Key Observations :
Core Structure : The target compound shares a pyridopyrazine core with 24 but differs in substituents. 24 uses thiophene rings for aromatic bulk, whereas the target compound employs phenyl groups and a sulfamoyl-phenethyl group, likely enhancing hydrophobicity and target interactions .
Synthetic Efficiency: Yields for pyridopyrazine derivatives (e.g., 24) are moderate (60%), while pyrimidine analogs (29, 30) achieve higher yields (80–92%) due to optimized alkylamino substitution patterns .
Purity : HPLC purity for 24 (96.3%) and 1 (99%) indicates rigorous purification protocols, suggesting the target compound would require similar chromatographic refinement .
Key Observations :
Antibacterial Activity : 24 exhibits potent FtsZ inhibition (IC50 = 2.1 μM), attributed to its thiophene substituents and pyridopyrazine core. The target compound’s phenyl and sulfamoyl groups may improve membrane penetration but require empirical validation .
Neuroprotective Activity : 1 demonstrates neuroprotective effects via autophagy enhancement (EC50 = 0.8 μM), highlighting the versatility of carbamate derivatives in diverse therapeutic contexts .
Solubility : Pyrimidine analogs (29 , 30 ) show superior aqueous solubility (1.8 mg/mL) compared to pyridopyrazines, likely due to their shorter alkyl chains and absence of bulky aromatic groups .
Research Findings and Implications
- Structural Optimization : The diethylsulfamoyl-phenethyl group in the target compound may address limitations of 24 (e.g., moderate solubility) by balancing lipophilicity and hydrogen-bonding capacity.
- Activity Trade-offs : While pyrimidines (29 , 30 ) are synthetically efficient, their lower FtsZ inhibition potency compared to 24 underscores the importance of core heterocycle selection .
- Therapeutic Potential: The neuroprotective activity of 1 suggests that carbamate derivatives can be repurposed for non-antibacterial applications, warranting further exploration of the target compound’s off-target effects .
Biological Activity
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido[2,3-b]pyrazine core, which is known for its biological activity. The presence of the diethylsulfamoyl group enhances its pharmacological properties. The molecular formula is , indicating a significant number of nitrogen atoms that may contribute to its interaction with biological targets.
Research indicates that compounds similar to ethyl carbamate often exhibit their biological effects through the modulation of enzyme activities and signal transduction pathways. Specifically, pyrido[2,3-b]pyrazine derivatives have been linked to the inhibition of kinases involved in various signaling cascades . This inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.
Biological Activity
- Antiviral Activity : Some studies suggest that related compounds exhibit antiviral properties, particularly against HIV. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrate potent inhibitory activity against wild-type and resistant strains of HIV . While specific data on this compound is limited, its structural similarities imply potential antiviral efficacy.
- Toxicological Profile : Ethyl carbamate has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Its mechanism involves the formation of reactive metabolites that can bind to DNA and induce mutations . The implications for safety in therapeutic use must be carefully considered.
- Enzymatic Interactions : The compound may interact with various enzymes in metabolic pathways. For example, it is suggested that related compounds undergo biotransformation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular functions .
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of various pyrido[2,3-b]pyrazine derivatives against HIV-1. The results showed that modifications in the structure significantly impacted inhibitory potency. Compounds with similar functional groups to this compound demonstrated effective inhibition at nanomolar concentrations .
Case Study 2: Toxicological Assessment
Research on ethyl carbamate's toxicological profile highlighted its carcinogenic potential due to its ability to form DNA adducts. In vivo studies indicated significant metabolic conversion leading to hepatotoxicity and potential tumorigenesis in animal models . This underscores the importance of evaluating safety profiles when considering therapeutic applications.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for maximizing the yield of this compound?
- Methodological Answer : The synthesis involves hydrogenation of intermediates using Raney nickel (Ra-Ni) in ethanol under 1 atm pressure, monitored by TLC for 7–8 hours . Post-reaction, filtration through celite and solvent evaporation yield crude diamine intermediates. For carbamate formation, ethyl chloroformate can be reacted with primary amines in 1,4-dioxane under inert conditions, followed by precipitation and washing with dioxane:diethyl ether (1:1) to isolate the product . Key variables include catalyst activation (washing Ra-Ni with H₂O/EtOH) and stoichiometric control of ethyl chloroformate.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.20–8.52 ppm), carbamate ethyl groups (δ 1.21 ppm, CH₃; δ 4.06 ppm, CH₂), and sulfamoyl N–H signals (δ 8.15–13.06 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O bonds (~1350–1150 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy, e.g., C₃₄H₃₈N₆O₄S requires 650.2632 .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : Co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility. For in vivo studies, formulate as a sodium salt of the sulfamoyl group or use lipid-based nanoemulsions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s inhibition of bacterial FtsZ?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions between the pyridopyrazine core and FtsZ’s GTP-binding pocket. Fluorescence polarization assays quantify displacement of TNP-GTP, while mutagenesis (e.g., F224A or V207R FtsZ mutants) validates binding hotspots .
Q. How can discrepancies between in vitro and in vivo activity data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and metabolite identification (LC-MS/MS).
- Tissue Distribution : Radiolabel the compound with ¹⁴C and track accumulation in target organs.
- Formulation Adjustments : Optimize lipophilicity (logP) via substituent modifications (e.g., replacing phenyl with pyridyl groups) to enhance bioavailability .
Q. What strategies mitigate off-target effects in neuroprotective assays?
- Methodological Answer :
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out interactions with non-target kinases.
- CRISPR-Cas9 Knockout Models : Validate autophagy enhancement (e.g., LC3-II/LC3-I ratio) in ATG5/7-knockout cell lines to confirm mechanism specificity .
Q. How can structure-activity relationships (SAR) guide modification of the diethylsulfamoyl group?
- Methodological Answer :
- Isosteric Replacements : Substitute sulfamoyl with phosphonamidate or acyl sulfonamide to assess potency changes.
- Steric Effects : Introduce bulkier substituents (e.g., cyclopropyl) to the ethyl groups and evaluate FtsZ binding via surface plasmon resonance (SPR) .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data across cell lines be interpreted?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour MTT assays).
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. HEK293) and efflux transporter expression (e.g., P-gp) via qPCR .
Experimental Design Considerations
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
